An In-Depth Technical Guide to the Physicochemical Properties of m-PEG24-azide
An In-Depth Technical Guide to the Physicochemical Properties of m-PEG24-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, characterization, and applications of methoxy-poly(ethylene glycol)24-azide (m-PEG24-azide). This monodisperse PEG linker is a critical tool in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Physicochemical Properties
m-PEG24-azide is a hydrophilic linker characterized by a discrete chain length of 24 ethylene (B1197577) glycol units, terminating in a methoxy (B1213986) group at one end and a reactive azide (B81097) group at the other. This defined structure ensures batch-to-batch consistency and reproducibility in conjugation protocols.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C49H99N3O24 | [3] |
| Molecular Weight | 1114.33 g/mol | [3] |
| Appearance | White to off-white solid or viscous liquid | [1] |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in water and common organic solvents (e.g., DMSO, DMF, dichloromethane) | [1] |
| Storage Conditions | Store at -20°C, desiccated. | [1] |
Experimental Protocols for Characterization
Accurate characterization of m-PEG24-azide is crucial for its effective use. The following are typical protocols for its analysis.
Synthesis of m-PEG24-azide
The synthesis of m-PEG24-azide is generally achieved through a two-step process starting from m-PEG24-alcohol. The terminal hydroxyl group is first converted to a good leaving group, such as a mesylate, which is then displaced by an azide nucleophile.
Step 1: Mesylation of m-PEG24-alcohol
-
Dissolve m-PEG24-alcohol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine (B128534) (1.5 equivalents) and cool the mixture to 0°C.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield m-PEG24-mesylate.
Step 2: Azidation of m-PEG24-mesylate
-
Dissolve the crude m-PEG24-mesylate (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or FTIR for the disappearance of the mesylate and the appearance of the azide peak.
-
After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure m-PEG24-azide.
Diagram of the Synthesis of m-PEG24-azide
Caption: Synthetic pathway for m-PEG24-azide.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the structure of m-PEG24-azide.
-
Sample Preparation: Dissolve 5-10 mg of m-PEG24-azide in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Typical Chemical Shifts (δ, ppm):
-
3.64 ppm (s, ~92H): This large singlet corresponds to the repeating ethylene glycol protons (-O-CH₂-CH₂-O-).[5]
-
3.38 ppm (s, 3H): Singlet for the terminal methoxy group protons (CH₃-O-).[5]
-
3.39 ppm (t, 2H): A triplet corresponding to the methylene (B1212753) protons adjacent to the azide group (-CH₂-N₃). Note that this peak may be partially obscured by the main PEG signal and its ¹³C satellites, especially on lower field instruments.[6]
-
FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method to confirm the presence of the azide functional group.
-
Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr), or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Key Vibrational Band:
-
~2100 cm⁻¹: A strong, sharp absorption band characteristic of the asymmetric stretching vibration of the azide group (-N₃).[7] This peak is a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of m-PEG24-azide. Due to the lack of a strong UV chromophore in the PEG chain, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often used.[8]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD or CAD.
-
Expected Result: A single major peak corresponding to the monodisperse m-PEG24-azide.
Applications and Experimental Workflows
The primary application of m-PEG24-azide is in bioconjugation via "click chemistry."
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This highly efficient and specific reaction forms a stable triazole linkage between the azide group of m-PEG24-azide and a terminal alkyne on a target molecule.
-
Materials:
-
Alkyne-functionalized molecule (1 equivalent)
-
m-PEG24-azide (1.1-1.5 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.5 equivalents)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
-
-
Protocol:
-
Dissolve the alkyne-functionalized molecule and m-PEG24-azide in the chosen solvent.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC, LC-MS, or FTIR (disappearance of the azide peak at ~2100 cm⁻¹).
-
Upon completion, purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or preparative HPLC.
-
Diagram of the CuAAC "Click Chemistry" Workflow
Caption: General workflow for a CuAAC reaction.
Synthesis of PROTACs
m-PEG24-azide is frequently used as a linker in the synthesis of PROTACs to connect a target protein ligand to an E3 ligase ligand.
-
Strategy: A common strategy involves synthesizing an alkyne-functionalized E3 ligase ligand and an azide-functionalized target protein ligand (or vice versa), and then connecting them using a PEG-azide linker via a CuAAC reaction.
-
Example Protocol (Final Click Chemistry Step):
-
Synthesize or obtain the alkyne-functionalized warhead (target protein binder) and the E3 ligase binder.
-
Couple one of these to m-PEG24-azide via an appropriate reaction if it does not already contain the azide functionality.
-
Follow the general CuAAC protocol described in section 3.1 to conjugate the azide-PEG-ligand with the alkyne-ligand.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product using ¹H NMR, LC-MS, and HRMS.
-
Diagram of PROTAC Synthesis using m-PEG24-azide
Caption: PROTAC synthesis via click chemistry.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. m-PEG24-azide, CAS 89485-61-0 | AxisPharm [axispharm.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
